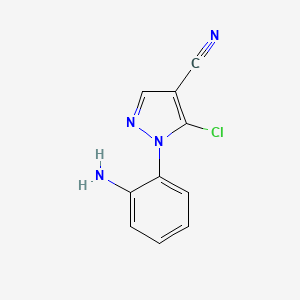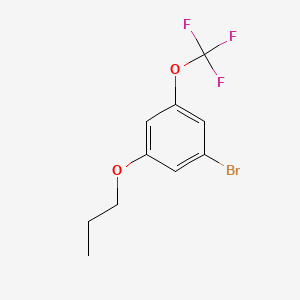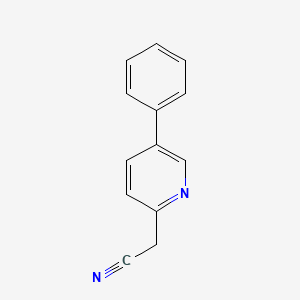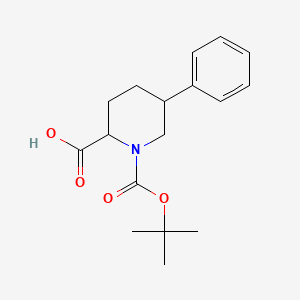
1-(Tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid” is a type of organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is one of the most commonly used protective groups for amino groups in peptide synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with a Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .Chemical Reactions Analysis
The Boc group is used as a protecting group for amines in organic synthesis . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives like 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid, play a crucial role in biotechnology and microbiology. They serve as precursors for industrial chemicals and have been studied for their effects on engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids can inhibit microbial growth at concentrations lower than the desired yield, impacting the production of biorenewable fuels and chemicals. This inhibition is significant for microbial strains engineered to produce carboxylic acids, highlighting the need for metabolic engineering strategies to increase microbial robustness against such inhibitors (Jarboe, Royce, & Liu, 2013).
Natural and Synthetic Derivatives with Biological Activities
Natural and synthetic derivatives of carboxylic acids, such as 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid, have been identified with various biological activities. These include serving as antioxidants, anticancer, antimicrobial, and antibacterial agents. Their structural diversity, derived from modifications and analogs, offers potential for chemical preparations in cosmetic, agronomic, and pharmaceutical industries. This broad range of activities underlines the compound's versatility as a bioactive molecule and its potential applications in developing new therapeutic agents and industrial products (Dembitsky, 2006).
Extraction and Separation Technologies
The extraction and separation of carboxylic acids from aqueous solutions are vital for their industrial application, including compounds like 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid. Liquid-liquid extraction (LLX) and the use of organic solvents and supercritical fluids have been explored for this purpose. Such technologies are essential for recovering carboxylic acids from diluted aqueous streams, a common scenario in their production processes. The development of efficient extraction methods is critical for the economic feasibility and environmental sustainability of producing these chemicals from biorenewable resources (Sprakel & Schuur, 2019); (Djas & Henczka, 2018).
Antineoplastic Drug Candidates
Certain derivatives of 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid have been investigated for their potential as antineoplastic (anticancer) agents. These compounds have demonstrated promising cytotoxic properties, often surpassing contemporary anticancer drugs in potency. Their modes of action include apoptosis induction, generation of reactive oxygen species, activation of caspases, and affecting mitochondrial functions. Such studies contribute to the search for more effective and selective cancer treatments, highlighting the pharmaceutical importance of carboxylic acid derivatives in drug discovery and development (Hossain et al., 2020).
Mécanisme D'action
Target of Action
It’s known that the tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The compound, being a Boc-protected amine, undergoes reactions typical of this class of compounds. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
Boc-protected amino acids have been used in peptide synthesis . The compound might be involved in similar biochemical pathways, contributing to the synthesis of peptides or proteins.
Pharmacokinetics
The boc group generally improves the stability of amines, which could potentially enhance the bioavailability of the compound .
Result of Action
The use of boc-protected amines in peptide synthesis suggests that the compound could contribute to the formation of peptides or proteins .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the Boc group can be added to amines under aqueous conditions , suggesting that the compound’s reactivity might be influenced by the presence of water. Additionally, the removal of the Boc group can be accomplished with strong acids , indicating that the compound’s stability might be affected by pH.
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(9-10-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISWNSOUPGGKNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B572932.png)
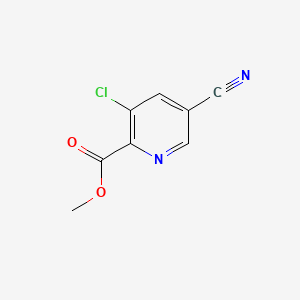
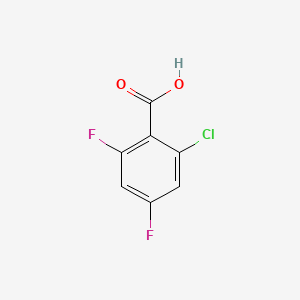
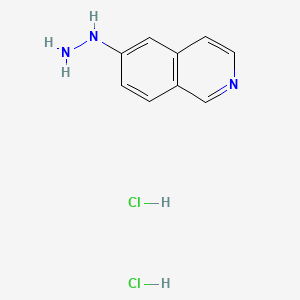
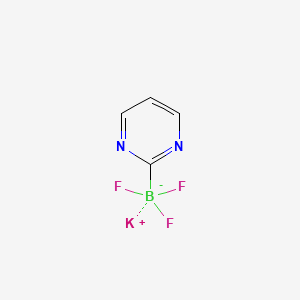

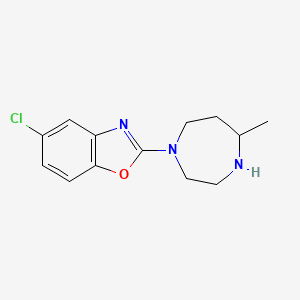

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B572944.png)

